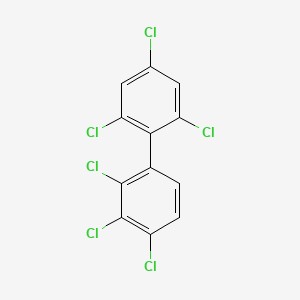

2,2',3,4,4',6'-Hexachlorobiphenyl

描述

2,2’,3,4,4’,6’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,6’-Hexachlorobiphenyl, was historically conducted using batch processes in large reactors. The chlorination reaction was monitored to achieve the desired degree of chlorination, followed by purification steps to isolate the specific PCB congeners .

化学反应分析

Types of Reactions: 2,2’,3,4,4’,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or enzymatic systems such as cytochrome P450 enzymes.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Requires nucleophiles such as sodium hydroxide or ammonia under appropriate conditions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

科学研究应用

Historical Context and Usage

Prior to its ban in the late 1970s, 2,2',3,4,4',6'-Hexachlorobiphenyl was utilized in several applications:

- Electrical Equipment : It served as a dielectric fluid in transformers and capacitors.

- Hydraulic Fluids : The compound was employed in hydraulic systems due to its stability.

- Plasticizers : It was used in synthetic resins and various coatings, such as paints and inks.

Despite the ban on PCBs due to their environmental persistence and toxicity, this compound remains relevant in ongoing research related to its effects on health and the environment .

Environmental Science

Research on this compound focuses on its persistence in ecosystems and bioaccumulation in food chains. Studies have shown that PCBs can accumulate in the fatty tissues of animals and can be transferred through trophic levels. This has implications for wildlife health and ecosystem integrity .

Toxicology

Numerous studies have investigated the toxicological effects of this compound on living organisms. It has been linked to neurodevelopmental disorders in laboratory animals. For instance:

- Animal Studies : Research indicates that exposure to this compound can lead to increased liver weight and altered behavior in rats .

- Endocrine Disruption : The compound has been studied for its role as an endocrine disruptor, affecting hormonal balance and development in various species .

Biochemical Applications

In biochemical research, this compound is used as a model compound to study the metabolic pathways of PCBs. Key findings include:

- Metabolic Pathways : The oxidation of this compound by cytochrome P450 enzymes produces various metabolites that may have different biological activities .

- Cellular Effects : Investigations into its cellular interactions reveal complex mechanisms that can affect gene expression and cellular signaling pathways .

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of PCBs on aquatic organisms highlighted the bioaccumulation of this compound in fish populations. Results indicated significant concentrations found in predatory fish species compared to their prey. This research underscores the potential risks posed to human health through seafood consumption .

Case Study 2: Remediation Efforts

Research has explored various remediation techniques for environments contaminated with PCBs. Techniques such as bioremediation using specific microbial strains capable of degrading PCBs have shown promise. Studies indicated that certain bacteria could metabolize this compound effectively under anaerobic conditions .

作用机制

The toxic effects of 2,2’,3,4,4’,6’-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). This leads to the generation of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

相似化合物的比较

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,4,4’,6,6’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,2’,3,4,4’,6’-Hexachlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it has distinct environmental persistence and toxicity profiles, making it a compound of particular interest in environmental and toxicological studies .

生物活性

2,2',3,4,4',6'-Hexachlorobiphenyl (PCB 132) is a member of the polychlorinated biphenyl (PCB) family, which are industrial chemicals known for their environmental persistence and potential toxicity. This compound has been studied extensively due to its biochemical interactions and biological effects on various organisms.

- Chemical Formula : C12H4Cl6

- Molecular Weight : 360.48 g/mol

- Structure : Contains six chlorine atoms attached to biphenyl, affecting its lipophilicity and bioaccumulation potential.

Mode of Action

PCB 132 acts primarily as an endocrine disruptor and a ligand-activated transcriptional activator. It interacts with the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This interaction is critical for its metabolic activation and subsequent toxicological effects.

Cellular Effects

The biological activity of PCB 132 includes:

- Induction of Xenobiotic Metabolizing Enzymes : PCB 132 activates phase I and II metabolic enzymes, which are crucial for detoxifying xenobiotics. Studies show significant induction of hepatic aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in animal models exposed to PCB 132 .

- Impact on Lipid Metabolism : Exposure to PCB 132 has been linked to alterations in lipid accumulation in liver tissues, suggesting a role in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) .

Case Studies

- Developmental Neurotoxicity : Research indicates that developmental exposure to PCBs, including PCB 132, can lead to adverse neurodevelopmental outcomes in laboratory animals. This highlights the compound's potential impact on cognitive functions and behavior .

- Bioaccumulation Studies : A study involving juvenile rainbow trout demonstrated that dietary exposure to PCB 132 resulted in significant bioaccumulation in liver and muscle tissues. The study measured enzyme activities related to xenobiotic metabolism, showing dose-dependent increases in AHH and EROD activities .

Pharmacokinetics

PCB 132 is characterized by its lipophilic nature, allowing it to bioaccumulate in fatty tissues of organisms. Its persistence in the environment raises concerns about long-term exposure risks for wildlife and humans alike.

Data Summary

属性

IUPAC Name |

1,2,3-trichloro-4-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-8(15)10(9(16)4-5)6-1-2-7(14)12(18)11(6)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBRGUHRZBZMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074186 | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59291-64-4 | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0T35AMK10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2',3,4,4',6'-Hexachlorobiphenyl-3’-ol (3’-140) formed in the human body, and what makes this metabolic pathway significant?

A1: Research indicates that 3’-140 is primarily formed through the atropselective oxidation of PCB 132 by human liver microsomes (HLMs) []. This metabolic pathway is notable because it involves a 1,2-shift, where a chlorine atom migrates within the molecule during the formation of the 3,4-arene oxide intermediate. This process highlights the complex enzymatic reactions involved in PCB metabolism and the potential for specific metabolites to be preferentially formed from certain PCB atropisomers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。